![molecular formula C18H14ClFN4O2S B6545271 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide CAS No. 946326-53-0](/img/structure/B6545271.png)
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide
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Description
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S and its molecular weight is 404.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide is 404.0510027 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been explored as potential antimicrobial agents. This compound’s unique structure may contribute to its effectiveness against bacteria and fungi. Researchers have synthesized similar thiazole-based compounds and tested them for antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies. Animal models, such as paw edema and acetic acid-induced writhing, can be used to assess its anti-inflammatory effects .
Chemical Catalysts and Organic Synthesis
Beyond biological applications, thiazoles play a role in organic synthesis. Researchers could explore whether this compound can act as a catalyst or participate in specific chemical reactions. For instance, it might be involved in protodeboronation reactions or other transformations .
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-11-3-1-5-13(7-11)22-17(26)24-18-23-15(10-27-18)9-16(25)21-14-6-2-4-12(20)8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPTYWWSJINNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide |
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